2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H21ClN2O4S and a molecular weight of 360.86 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-ethoxy-3-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide: The methoxy group may alter its chemical properties and interactions with biological targets.
2-chloro-N-[4-ethoxy-3-(morpholin-1-ylsulfonyl)phenyl]acetamide: The morpholine ring may influence its solubility and pharmacokinetic properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-22-13-7-6-12(17-15(19)11-16)10-14(13)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFRNORLBBCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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